molecular formula C14H9IN2O B5718373 N-(3-cyanophenyl)-4-iodobenzamide

N-(3-cyanophenyl)-4-iodobenzamide

Cat. No. B5718373
M. Wt: 348.14 g/mol
InChI Key: VYBQEDGMQZNWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-4-iodobenzamide, also known as CPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPIB is a potent inhibitor of cyclic nucleotide-gated (CNG) ion channels, which play a crucial role in various physiological processes.

Mechanism of Action

N-(3-cyanophenyl)-4-iodobenzamide acts as a potent inhibitor of CNG channels by binding to the channel pore and blocking ion permeation. The binding of N-(3-cyanophenyl)-4-iodobenzamide to CNG channels is highly specific, and it does not affect other ion channels or receptors. N-(3-cyanophenyl)-4-iodobenzamide has been shown to inhibit both cyclic nucleotide-activated and cyclic nucleotide-independent CNG channels.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-4-iodobenzamide has been shown to have a variety of biochemical and physiological effects. In the retina, N-(3-cyanophenyl)-4-iodobenzamide has been shown to block the light response of rod and cone photoreceptors, indicating that CNG channels are essential for phototransduction. In the olfactory system, N-(3-cyanophenyl)-4-iodobenzamide has been used to study the role of CNG channels in odor detection and discrimination. In the cardiovascular system, N-(3-cyanophenyl)-4-iodobenzamide has been shown to inhibit the pacemaker activity of sinoatrial node cells, indicating that CNG channels play a role in cardiac rhythm regulation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-cyanophenyl)-4-iodobenzamide in lab experiments is its high specificity for CNG channels, which allows for selective inhibition of these channels without affecting other ion channels or receptors. However, N-(3-cyanophenyl)-4-iodobenzamide has a relatively short half-life, which limits its use in long-term experiments. Additionally, N-(3-cyanophenyl)-4-iodobenzamide is relatively expensive and can be difficult to synthesize, which may limit its availability to researchers.

Future Directions

There are several future directions for research involving N-(3-cyanophenyl)-4-iodobenzamide. One area of interest is the development of more potent and selective inhibitors of CNG channels. Another area of interest is the study of the role of CNG channels in disease states, such as retinal degeneration and heart failure. Finally, the use of N-(3-cyanophenyl)-4-iodobenzamide in drug discovery and development is an area of potential future research, as CNG channels have been implicated in a variety of diseases and disorders.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-4-iodobenzamide involves a multi-step process, starting with the reaction of 3-cyanophenylboronic acid and 4-iodobenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-bromoaniline, followed by a final reaction with cyanogen bromide to yield N-(3-cyanophenyl)-4-iodobenzamide.

Scientific Research Applications

N-(3-cyanophenyl)-4-iodobenzamide has been extensively used in scientific research as a tool to study CNG channels. These channels are present in a variety of cell types and play important roles in sensory transduction, synaptic transmission, and regulation of ion homeostasis. N-(3-cyanophenyl)-4-iodobenzamide has been used to study the physiological and pathological functions of CNG channels in various systems, including the retina, olfactory system, and cardiovascular system.

properties

IUPAC Name

N-(3-cyanophenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O/c15-12-6-4-11(5-7-12)14(18)17-13-3-1-2-10(8-13)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBQEDGMQZNWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-4-iodobenzamide

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